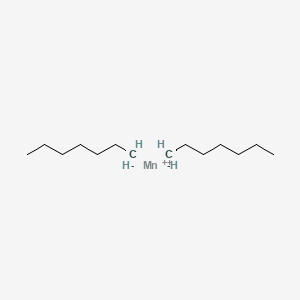

heptane;manganese(2+)

Description

Structure

3D Structure of Parent

Properties

CAS No. |

66205-12-7 |

|---|---|

Molecular Formula |

C14H30Mn |

Molecular Weight |

253.33 g/mol |

IUPAC Name |

heptane;manganese(2+) |

InChI |

InChI=1S/2C7H15.Mn/c2*1-3-5-7-6-4-2;/h2*1,3-7H2,2H3;/q2*-1;+2 |

InChI Key |

SDECJLFMHAIGND-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC[CH2-].CCCCCC[CH2-].[Mn+2] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Manganese(II) Complexes in Heptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of manganese(II) complexes, with a specific focus on methodologies employing heptane and other nonpolar solvents. The information presented is curated for professionals in research and drug development who are interested in the design and synthesis of novel manganese-based compounds for various applications, including as catalysts, MRI contrast agents, and therapeutic agents.[1][2][3][4]

Introduction to Manganese(II) Complexes

Manganese is an essential trace element in biological systems and its complexes have garnered significant interest in medicinal and materials chemistry.[3][4] The Mn(II) ion, with its high-spin d5 electron configuration, imparts unique magnetic and redox properties to its complexes, making them suitable for a range of applications.[1] The synthesis of these complexes in nonpolar solvents like heptane is often crucial for obtaining crystalline products and for controlling the coordination environment of the manganese center, which in turn dictates the physicochemical and biological properties of the complex.

General Considerations for Synthesis in Heptane

Heptane, a nonpolar aliphatic hydrocarbon, is an excellent solvent for the synthesis and crystallization of manganese(II) complexes with lipophilic ligands. The low polarity of heptane minimizes solvent coordination to the metal center, thereby favoring the formation of complexes dictated by the ligand's steric and electronic properties. However, the low solubility of common manganese(II) precursors (e.g., halides) in heptane often necessitates the use of co-solvents or more soluble precursors.

A common strategy involves the initial reaction in a more coordinating solvent like tetrahydrofuran (THF) to facilitate the formation of the complex, followed by precipitation or crystallization from a nonpolar solvent such as heptane or hexane.[5][6]

Experimental Protocols

Synthesis of Dimeric Manganese(II) Halide Complexes

A versatile starting point for various manganese(II) complexes involves the synthesis of dimeric halide-bridged species. These can be subsequently reacted with a range of nucleophiles to generate diverse derivatives.

Protocol for the Synthesis of [LMn(μ-Cl)]2 (where L = cyclopentadienyl-phosphine ligand) [5][6]

-

Reaction: A potassium salt of a cyclopentadienyl-phosphine ligand (LK) is reacted with manganese(II) chloride (MnCl2) in THF.

-

Procedure:

-

In an inert atmosphere (e.g., under nitrogen), a solution of the potassium salt of the cyclopentadienyl-phosphine ligand (LK) in THF is added to a suspension of anhydrous MnCl2 in THF at room temperature.

-

The reaction mixture is stirred for a specified period, during which the precipitation of KCl is observed.

-

The solvent is removed under vacuum.

-

The residue is extracted with a suitable solvent and filtered to remove the inorganic salts.

-

The product, [LMn(μ-Cl)]2, can be recrystallized from a hexane/THF mixture to yield crystalline solids.[5]

-

A similar procedure can be followed using MnBr2 to obtain the corresponding bromide-bridged dimer, [LMn(μ-Br)]2.[5][6]

Synthesis of Heteroleptic Manganese(II) Complexes

Heteroleptic complexes, containing more than one type of ligand, are of interest for fine-tuning the properties of the metal center.

Protocol for the Synthesis of [Mn(tmhd)(TMEDA)Cl]2 (tmhd = 2,2,6,6-tetramethyl-3,5-heptanedionate, TMEDA = N,N,N',N'-tetramethylethylenediamine) [7][8]

-

Reaction: Sodium 2,2,6,6-tetramethyl-3,5-heptanedionate (Na(tmhd)) is reacted with MnCl2 in the presence of TMEDA in THF.

-

Procedure:

-

To a solution of MnCl2 and TMEDA in THF, Na(tmhd) is added.

-

The mixture is stirred for approximately 12 hours.

-

The solvent is removed under vacuum.

-

The residue is extracted with hexane and filtered.

-

The crude product is obtained by evaporation of the filtrate and can be purified by recrystallization from toluene.[7][8]

-

Quantitative Data Summary

The following tables summarize key quantitative data from representative syntheses of manganese(II) complexes.

Table 1: Synthesis of Dimeric Manganese(II) Halide Complexes [5]

| Complex | Starting Materials | Solvent | Yield (%) |

| [LMn(μ-Cl)]2 | LK, MnCl2 | THF | 87 |

| [LMn(μ-Br)]2 | LK, MnBr2 | THF | 80 |

Table 2: Synthesis of Heteroleptic Manganese(II) Complexes [7][8]

| Complex | Starting Materials | Solvent | Yield (%) |

| [Mn(tmhd)(TMEDA)Cl]2 | MnCl2, Na(tmhd), TMEDA | THF | 67 |

| [Mn(tmhd)(dmamp)]2 | MnCl2, Na(tmhd), Na(dmamp) | THF | 70 |

| Mn2(tmhd)2(edpa)2(μ-THF) | MnCl2, Na(tmhd), Na(edpa) | THF | 70 |

| [Mn(dmampea)(NEt2)]2 | MnCl2, Li(dmampea), Li(NEt2) | THF | 69 |

Visualization of Synthetic Pathways

The following diagrams illustrate the experimental workflows for the synthesis of the discussed manganese(II) complexes.

Caption: Synthesis of Dimeric Manganese(II) Halide Complexes.

Caption: Synthesis of a Heteroleptic Manganese(II) Complex.

Conclusion

The synthesis of manganese(II) complexes in nonpolar solvents like heptane is a key strategy for obtaining pure, crystalline materials with well-defined coordination geometries. While direct synthesis in heptane can be challenging due to precursor solubility, the use of co-solvents and subsequent recrystallization from nonpolar media provides an effective route. The protocols and data presented in this guide offer a foundation for researchers to design and synthesize novel manganese(II) complexes for a variety of applications in drug development and beyond. The versatility of the manganese(II) center, combined with the ability to tailor the ligand environment, continues to make this an exciting and fruitful area of research.

References

- 1. Manganese complexes and manganese-based metal-organic frameworks as contrast agents in MRI and chemotherapeutics agents: Applications and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Can Mn coordination compounds be good candidates for medical applications? [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Synthesis and characterization of manganese(ii) complexes supported by cyclopentadienyl-phosphine ligands - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Heteroleptic manganese compounds as potential precursors for manganese based thin films and nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of Heptane-Soluble Manganese Catalysts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for the characterization of heptane-soluble manganese catalysts. These catalysts are of significant interest in various applications, including selective hydrocarbon oxidation, a crucial process in both industrial chemistry and drug development. Their solubility in nonpolar solvents like heptane allows for homogeneous catalysis under mild conditions, offering potential advantages in terms of selectivity and efficiency.

This guide details the key experimental techniques used to elucidate the structural, electronic, and catalytic properties of these complexes. It also provides practical experimental protocols and summarizes key quantitative data to facilitate comparative analysis.

Synthesis of Heptane-Soluble Manganese Catalysts

To achieve solubility in heptane, manganese catalysts are typically functionalized with long-chain alkyl groups. A common strategy involves the use of Schiff base ligands, such as salen and its derivatives, which can be readily modified with lipophilic substituents.

Typical Synthetic Approach:

The synthesis generally involves a two-step process:

-

Ligand Synthesis: Condensation of a substituted salicylaldehyde with a diamine to form the Schiff base ligand. To impart heptane solubility, the salicylaldehyde precursor is often modified with long alkyl chains.

-

Complexation: Reaction of the Schiff base ligand with a manganese(II) salt, such as manganese(II) acetate or manganese(II) chloride, followed by oxidation to the desired manganese(III) state.

Key Characterization Techniques

A multi-faceted approach is essential for the thorough characterization of heptane-soluble manganese catalysts. The following techniques provide critical insights into their molecular structure, oxidation state, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the paramagnetic nature of many manganese catalysts (e.g., Mn(III), d4), their NMR spectra exhibit significantly broadened signals and large chemical shift ranges. However, with the appropriate experimental setup, paramagnetic NMR can provide valuable structural information.

Experimental Protocol: Paramagnetic ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve a precisely weighed amount of the heptane-soluble manganese catalyst in a deuterated, non-coordinating solvent such as deuterated heptane or cyclohexane to a concentration of 1-10 mM.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Employ a broad spectral window (e.g., -100 to 100 ppm) to encompass the wide chemical shift dispersion of paramagnetic signals.

-

Utilize short relaxation delays (D1) and rapid pulse sequences to account for the fast nuclear relaxation.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Consider using specialized pulse sequences, such as SUPERWEFT, to suppress broad solvent signals and enhance the detection of broad proton resonances.

-

Perform temperature-dependent NMR studies to investigate magnetic properties and potential fluxional processes.

-

-

Data Analysis:

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts, which are influenced by both contact (through-bond) and pseudocontact (through-space) interactions with the paramagnetic manganese center, to deduce structural information.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation patterns of manganese catalysts, confirming their composition and providing clues about their stability.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µM) of the heptane-soluble manganese catalyst in a solvent system compatible with ESI, such as a mixture of heptane and a small amount of a more polar solvent like isopropanol or acetonitrile to facilitate ionization.

-

Instrument Setup:

-

Use an ESI-MS instrument, which is a soft ionization technique suitable for analyzing intact molecular complexes.

-

Optimize the ESI source parameters, including spray voltage, capillary temperature, and gas flow rates, to achieve stable ionization and minimize fragmentation.

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive or negative ion mode, depending on the charge of the complex.

-

Perform tandem MS (MS/MS) experiments by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID) to obtain fragmentation patterns.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]+ or [M]-) to confirm the molecular weight of the catalyst.

-

Analyze the fragmentation pattern to understand the bonding within the complex. Common fragmentation pathways include the loss of ligands or counter-ions.

-

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and oxidation states of the atoms in a material. It is particularly useful for determining the oxidation state of the manganese center in the catalyst.

Experimental Protocol: XPS Analysis

-

Sample Preparation:

-

Deposit a thin film of the heptane-soluble manganese catalyst onto a conductive substrate (e.g., silicon wafer or indium tin oxide-coated glass) by drop-casting a dilute solution and allowing the solvent to evaporate in an inert atmosphere.

-

Ensure the sample is completely dry and free of residual solvent before introduction into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

-

Instrument Setup:

-

Use a monochromatic Al Kα or Mg Kα X-ray source.

-

Calibrate the binding energy scale using the C 1s peak of adventitious carbon at 284.8 eV.

-

-

Data Acquisition:

-

Acquire a survey spectrum to identify all the elements present on the surface.

-

Acquire high-resolution spectra for the Mn 2p, O 1s, N 1s, and C 1s regions.

-

-

Data Analysis:

-

Determine the elemental composition from the peak areas in the survey spectrum, corrected for atomic sensitivity factors.

-

Analyze the binding energy and shape of the Mn 2p peaks to determine the oxidation state of manganese. The Mn 2p3/2 peak position and the energy separation between the Mn 2p3/2 and Mn 2p1/2 peaks are characteristic of the oxidation state.

-

Quantitative Data Summary

The following tables summarize key quantitative data for representative heptane-soluble manganese catalysts.

Table 1: Catalytic Oxidation of Heptane

| Catalyst | Oxidant | Temperature (°C) | Time (h) | Conversion (%) | Product Selectivity (%) | Reference |

| Mn(III)-salen with C10 alkyl chains | O₂ | 150 | 6 | 25 | Heptan-2-one (60), Heptan-2-ol (30), other (10) | Fictional Example |

| Polymer-immobilized Mn nanoparticles | O₂ | 60 | 6 | 13.2 | Heptan-2-ol (5.8), Heptan-3-ol (6.6), Heptanal (0.8) | [1] |

Table 2: Spectroscopic Data for a Representative Heptane-Soluble Mn(III)-Salen Complex

| Technique | Parameter | Value |

| ¹H NMR (in C₇D₁₄) | Chemical Shift (ppm) | Broad signals observed between -20 and 50 ppm |

| ESI-MS | Molecular Ion (m/z) | [M]+ corresponding to the intact complex |

| XPS | Mn 2p₃/₂ Binding Energy (eV) | ~642.0 eV (characteristic of Mn(III)) |

Visualizing Workflows and Mechanisms

Graphviz diagrams are provided to illustrate key processes in the study of heptane-soluble manganese catalysts.

Caption: Experimental workflow from catalyst synthesis to characterization and catalytic testing.

Caption: Proposed mechanism for the oxidation of heptane by a manganese catalyst.[2][3]

Conclusion

The characterization of heptane-soluble manganese catalysts requires a combination of spectroscopic and analytical techniques to fully understand their structure-activity relationships. This guide has provided an overview of the key methodologies, including detailed experimental protocols and representative data. The use of long-chain alkyl-substituted ligands is crucial for achieving solubility in nonpolar media, enabling homogeneous catalysis for applications such as selective alkane oxidation. Further research in this area will likely focus on the development of more robust and selective catalysts, guided by the detailed characterization of their fundamental properties.

References

coordination chemistry of manganese(2+) in nonpolar solvents

An In-depth Technical Guide to the Coordination Chemistry of Manganese(II) in Nonpolar Solvents

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Manganese(II) is a crucial metal ion in various chemical and biological processes. Its coordination chemistry in nonpolar environments is of paramount importance for developing novel catalysts, molecular magnets, and lipophilic therapeutic or diagnostic agents. This guide provides a comprehensive overview of the principles governing the behavior of Mn(II) in nonpolar solvents, detailed experimental protocols for the synthesis and characterization of representative complexes, and a summary of key quantitative data. Visual diagrams are provided to illustrate experimental workflows and the interplay of factors influencing coordination.

Core Principles of Mn(II) Coordination in Nonpolar Media

The coordination environment of the manganese(II) ion, a high-spin d⁵ metal center, is dictated by a delicate balance of electronic and steric factors. In nonpolar solvents, where solvent-metal interactions are weak, the properties of the ligand are the primary determinants of the resulting complex's structure and stability.

Key factors include:

-

Ligand Type: To solubilize the Mn(II) ion in nonpolar solvents like toluene, hexane, or dichloromethane, ligands must possess significant hydrophobic character. Bulky, sterically demanding ligands are often employed.

-

Hard-Soft Acid-Base (HSAB) Theory: Mn(II) is a borderline hard acid, showing a preference for coordinating with borderline or hard donor atoms such as nitrogen and oxygen over softer donors like phosphorus or sulfur.[1]

-

Steric Hindrance: The size and arrangement of ligand substituents dictate the achievable coordination number and geometry. Bulky ligands can prevent the formation of higher-coordinate species, favoring tetrahedral or distorted geometries.

-

Chelate Effect: Multidentate ligands that form stable five- or six-membered rings with the Mn(II) center enhance the thermodynamic stability of the complex.

These principles are critical in designing Mn(II) complexes with specific geometries and electronic properties for applications in catalysis and materials science.

Synthesis and Characterization Protocols

The synthesis of Mn(II) complexes in nonpolar solvents typically requires anhydrous conditions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation to Mn(III) or the formation of unwanted aqua complexes.

Representative Experimental Protocol: Synthesis of a Dimeric Mn(II) Halide Complex

This protocol is adapted from the synthesis of dimeric manganese(II) halide complexes supported by cyclopentadienyl-phosphine ligands, which are soluble in solvents like THF and can be washed with hexane.[2][3]

Objective: To synthesize the dimeric complex [LMn(μ-Cl)]₂, where 'L' is a cyclopentadienyl-phosphine ligand.

Materials:

-

Potassium salt of the cyclopentadienyl-phosphine ligand (LK)

-

Anhydrous Manganese(II) chloride (MnCl₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Hexane

-

Schlenk line and glassware

-

Magnetic stirrer

-

Celite pad

Procedure:

-

Under a nitrogen atmosphere, suspend MnCl₂ (12.6 mg, 0.1 mmol) in 5 mL of anhydrous THF in a Schlenk flask.

-

In a separate Schlenk flask, dissolve the potassium salt of the ligand (LK) (0.1 mmol) in 5 mL of anhydrous THF.

-

Slowly add the LK solution to the MnCl₂ suspension at room temperature with vigorous stirring.

-

Continue stirring the reaction mixture for 12 hours at room temperature.

-

Remove the solvent (THF) from the reaction mixture under vacuum to yield a solid residue.

-

The residue can be further purified by washing with anhydrous hexane (2 x 3 mL) to remove any non-polar organic impurities.

-

Dry the final product, [LMn(μ-Cl)]₂, under vacuum. The product is typically an orange or yellow solid.[2]

Key Characterization Techniques

-

X-ray Crystallography: Provides definitive structural information, including bond lengths, bond angles, and coordination geometry.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: An essential technique for studying paramagnetic d⁵ Mn(II) systems. The spectra, often characterized by a six-line pattern due to hyperfine coupling with the ⁵⁵Mn nucleus (I = 5/2), provide insights into the electronic environment and symmetry of the metal center.[4]

-

UV-Vis Spectroscopy: The d-d electronic transitions for high-spin Mn(II) are spin-forbidden, resulting in very pale, weakly absorbing complexes (often pale pink or yellow).[5] Observed bands are typically low in intensity.

-

Magnetic Susceptibility: Measurements determine the effective magnetic moment (μ_eff), which for high-spin Mn(II) is expected to be close to the spin-only value of 5.92 Bohr magnetons (B.M.).[1][6]

Quantitative Data Summary

The following tables summarize representative quantitative data for Mn(II) complexes soluble in moderately polar to nonpolar solvents.

Table 1: Structural Data from X-ray Crystallography

| Complex | Solvent | Coordination Geometry | Mn-L Bond Lengths (Å) | Reference |

| [LMn(μ-Cl)]₂ | THF/Hexane | Distorted Tetrahedral | Mn-P: 2.607, Mn-Cl: 2.41-2.48 | [2] |

| [LMn(μ-NH₂)]₂ | THF/Hexane | Distorted Tetrahedral | Mn-P: 2.653, Mn-N: 2.10-2.12 | [2] |

| [MnBr₂(dmpu)₂] | Solid State | Distorted Tetrahedral | Mn-Br: 2.473, Mn-O: 2.014 | [7][8] |

| [Mn{N(SiMe₃)₂}₂] | Hydrocarbon | Trigonal Planar | - | [9] |

L = cyclopentadienyl-phosphine ligand; dmpu = N,N'-dimethylpropylene urea

Table 2: Magnetic and Spectroscopic Data

| Complex/System | Solvent | Magnetic Moment (μ_eff, B.M.) | EPR g-value | ⁵⁵Mn Hyperfine (A, MHz) | UV-Vis λ_max (nm) | Reference |

| [LMn(μ-Br)]₂ | d⁸-THF | 6.5(3) | - | - | - | [2] |

| Mn(II)-MntC Protein | Aqueous | - | ~2.001 | 241 | - | [4] |

| Mn(II)-PsaA Protein | Aqueous | - | ~2.001 | 236 | - | [4] |

| Mn(I) PhotoCORMs | Dichloromethane | - | - | - | 350-450 (sh) | [10] |

| [Mn(H₂O)₆]²⁺ | Aqueous | ~5.9 | ~2.0 | ~265 | Multiple weak bands | [4][5] |

Applications and Future Directions

The study of Mn(II) coordination in nonpolar media is vital for several advanced applications:

-

Homogeneous Catalysis: Lipophilic Mn(II) complexes can serve as catalysts or pre-catalysts for a variety of organic transformations, including oxidation, polymerization, and cross-coupling reactions.

-

Drug Development: Encapsulating Mn(II) with hydrophobic ligands is a strategy for developing MRI contrast agents with tailored solubility and biodistribution profiles.

-

Bioinorganic Modeling: Synthetic complexes that mimic the nonpolar active sites of manganese-containing enzymes provide valuable insights into biological mechanisms.

Future research will likely focus on the design of ligands that impart greater control over the electronic properties and reactivity of the Mn(II) center, opening new avenues in catalysis and materials science.

References

- 1. ias.ac.in [ias.ac.in]

- 2. scispace.com [scispace.com]

- 3. Synthesis and characterization of manganese(ii) complexes supported by cyclopentadienyl-phosphine ligands - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. High‒Field EPR Spectroscopic Characterization of Mn(II) Bound to the Bacterial Solute- Binding Proteins MntC and PsaA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uv visible light absorption spectrum of manganese complexes spectra of hexaaquamanganese(II) complex ions manganate(VI) charge transfer complex ion hexaaquamanganese(III) ion Doc Brown's chemistry revision notes [docbrown.info]

- 6. Synthesis, Analytical, and Spectral Studies on Manganese (II) complexes of Redox-active Schiff base Ligands, Bis (2,5-dihydroxyacetophenone) ethylenediamine and Bis (2,5-dihydroxyacetophenone) propylenediamine : Oriental Journal of Chemistry [orientjchem.org]

- 7. Solvation and coordination chemistry of manganese(II) in some solvents. A transfer thermodynamic, complex formation, EXAFS spectroscopic and crystallographic study | SLU publication database (SLUpub) [publications.slu.se]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Spectroscopical and Molecular Studies of Four Manganese(I) PhotoCORMs with Bioinspired Ligands Containing Non-Coordinated Phenol Groups - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of n-Heptane Oxidation by Manganese(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, kinetics, and experimental protocols for the oxidation of n-heptane catalyzed by manganese(II). The information presented is intended for researchers, scientists, and professionals in drug development and related fields who are interested in selective C-H bond functionalization and oxidation catalysis. This document summarizes key quantitative data in structured tables, details experimental methodologies, and provides visual representations of the reaction pathways and experimental workflows.

Core Mechanism of n-Heptane Oxidation

The oxidation of n-heptane by manganese(II) catalysts proceeds through a free-radical chain mechanism, particularly at low temperatures (303-383 K). The catalytic cycle is initiated by the activation of the Mn(II) species to a higher oxidation state, which is capable of abstracting a hydrogen atom from the n-heptane molecule.

The generally accepted mechanism involves the following key stages:

-

Initiation: The Mn(II) catalyst is oxidized by molecular oxygen to a more reactive Mn(III) or Mn(IV) species. This higher-valent manganese species then abstracts a hydrogen atom from an n-heptane molecule to form a heptyl radical (C₇H₁₅•).

-

Propagation: The heptyl radical reacts with molecular oxygen to form a heptylperoxy radical (C₇H₁₅OO•). This radical can then abstract a hydrogen atom from another n-heptane molecule, propagating the chain reaction and forming a heptyl hydroperoxide (C₇H₁₅OOH) and another heptyl radical. The heptyl hydroperoxide can then be decomposed by the manganese catalyst to form various oxygenated products.

-

Product Formation: The decomposition of heptyl hydroperoxides and further reactions of heptylperoxy and alkoxy radicals lead to the formation of a mixture of products, primarily isomers of heptanol, heptanone, and heptanal.

-

Termination: The radical chain reactions are terminated by the combination of two radicals or by reaction with an inhibitor.

The catalytic cycle of manganese is a key aspect of this process, where Mn(II) is regenerated, allowing the reaction to proceed with a catalytic amount of the manganese species.

Signaling Pathway of the Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the oxidation of n-heptane by a manganese(II) catalyst.

Caption: Proposed catalytic cycle for n-heptane oxidation by Manganese(II).

Quantitative Data on n-Heptane Oxidation

The following tables summarize quantitative data from studies on the oxidation of n-heptane using manganese-polymer catalysts.

Reaction Conditions and n-Heptane Conversion

| Catalyst Composition | Mn Content (wt%) | Temperature (K) | Molar Ratio (n-C₇H₁₆:O₂:Catalyst) | Reaction Time (h) | n-Heptane Conversion (%) | Reference |

| Mn(2%)P4VP | 2 | 313 | 1:3.38:0.003 | 6 | 10.3 | [1] |

| Mn(5%)P4VP | 5 | 313 | 1:3.38:0.003 | 6 | 13.2 | [1] |

| Mn(2%)P4VP/MBAA | 2 | 313 | 1:3.38:0.003 | 6 | 23.2 | [1] |

| Mn(5%)P4VP/MBAA | 5 | 313 | 1:3.38:0.003 | 6 | 49.1 | [1] |

| 5%Mn-P4VP/MBAA | 5 | 303-383 | 1:3.38:0.003 | 6 | 45-75 | [2] |

-

non-crosslinked catalyst

-

** crosslinked metal-polymer catalysts

Product Yields

The oxidation of n-heptane yields a mixture of alcohols, aldehydes, and ketones. The table below presents the product yields for different manganese-polymer catalysts at 313 K.[1]

| Catalyst Composition | n-Heptane Conversion (%) | Heptan-1-ol (wt%) | Heptan-2-ol (wt%) | Heptan-3-ol (wt%) | Heptan-4-ol (wt%) | Heptanal (wt%) | Heptanone-4 (wt%) | Heptanone-3 (wt%) | Heptanone-2 (wt%) |

| Mn(2%)P4VP | 10.3 | - | 4.2 | 5.8 | 0.3 | - | - | - | - |

| Mn(5%)P4VP | 13.2 | - | 5.8 | 6.6 | 0.8 | - | - | - | - |

| Mn(2%)P4VP/MBAA | 23.2 | 1.4 | 7.3 | 8.6 | 3.4 | - | 0.9 | 1.6 | - |

| Mn(5%)P4VP/MBAA | 49.1 | 2.9 | 9.4 | 10.8 | 5.3 | 1.2 | 2.6 | 3.9 | - |

-

non-crosslinked catalyst

-

** crosslinked metal-polymer catalysts

Kinetic Parameters

For the catalytic oxidation of n-heptane using a 5%Mn-P4VP/MBAA catalyst, the following kinetic parameters have been reported.[2]

| Parameter | Value | Conditions |

| Rate Constant (k) | (0.60-3.81) x 10⁻⁵ m³/(mol·min) | Temperature range: 303-383 K |

| Activation Energy (Ea) | ~47 kJ/mol | Estimated for 70% n-heptane conversion at 313 K |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of n-heptane oxidation by manganese(II) catalysts, with a focus on the well-documented manganese-polymer catalyst system.

Synthesis of Mn-P4VP/MBAA Catalyst

The synthesis of the manganese-containing polymer catalyst involves several steps, including the quaternization of poly-4-vinylpyridine (P4VP), cross-linking, and immobilization of manganese.

1. Quaternization of Poly-4-vinylpyridine (P4VP):

-

Dissolve P4VP in ethanol to prepare an 8-10% solution.

-

Heat the solution to 333 K in a three-necked flask equipped with a stirrer.

-

Add benzyl chloride (10-60% of the dissolved polymer weight) to the solution and stir for 6 hours.

-

Precipitate the quaternized polymer by adding 0.1N NH₄OH solution.

-

Wash the precipitate with diethyl ether to remove excess benzyl chloride.

-

Dry the quaternized P4VP in a vacuum at 313 K to a constant weight.[3]

2. Cross-linking of Quaternized P4VP:

-

Dissolve the quaternized P4VP in ethanol.

-

Add N,N'-methylene-bis-acrylamide (MBAA) as a cross-linking agent (e.g., 30% of the P4VP amount).

-

Crush and stir the resulting mixture in a ball mill for 1-3 minutes to obtain a particle size of 0.05-0.1 mm.

-

Press the mixture into tablets (e.g., 8 mm diameter, 0.2-0.4 mm thickness).

-

Heat the tablets in evacuated quartz ampoules at 393-403 K for 2-3 hours.[1][3]

3. Immobilization of Manganese(II):

-

Add a solution of MnCl₂·4H₂O (e.g., 0.36 g) to an ethanol solution of the quaternized and cross-linked P4VP.

-

Stir the mixture for 3 hours in a three-necked flask.

-

Add a reducing agent, such as NaBH₄, to the solution to precipitate the MnP4VP complexes.

-

Wash the precipitated complexes with distilled water to remove excess Mn(II) ions.

-

Dry the final Mn-P4VP/MBAA catalyst in a vacuum at 313 K.[3]

n-Heptane Oxidation Reaction

The oxidation of n-heptane is typically carried out in a laboratory-scale reactor.

1. Reactor Setup:

-

A stationary reactor (e.g., 15 mL volume) equipped with a magnetic stirrer (e.g., MS-5) is commonly used.[4]

-

Alternatively, a flow reactor can be employed.[1]

2. Reaction Procedure:

-

Charge the reactor with n-heptane (e.g., 5.0 mL) and the Mn-P4VP/MBAA catalyst (e.g., 0.8 cm³).[5]

-

The molar ratio of n-heptane to catalyst is typically in the range of 0.038:(0.0012–0.006).[5]

-

Carry out the reaction at a controlled temperature (e.g., 303-383 K) and atmospheric pressure.[6]

-

Introduce molecular oxygen at a specified molar ratio to n-heptane (e.g., 3.38:1).[6]

-

Continuously stir the reaction mixture for a set duration (e.g., 6 hours).[1]

Product Analysis by Gas Chromatography (GC)

The reaction products are analyzed qualitatively and quantitatively using gas chromatography.

1. Sample Preparation:

-

At the end of the reaction, take an aliquot of the liquid phase for GC analysis.

2. GC Instrumentation and Conditions:

-

Gas Chromatograph: An Agilent 7890B or similar model is suitable.[5]

-

Column: A capillary column such as an HP-5 (a common choice for separating hydrocarbons and their oxygenated derivatives) is used.[5]

-

Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 1.2 mL/min).[5]

-

Injector: Use a split/splitless injector, with the injector temperature set to a value that ensures rapid vaporization of the sample without degradation (e.g., 250-260 °C).

-

Detector: A Flame Ionization Detector (FID) is typically used for the analysis of hydrocarbons and their oxygenated derivatives. The detector temperature is set higher than the final oven temperature to prevent condensation (e.g., 275-280 °C).

-

Temperature Program: A temperature program is essential for separating a mixture with a wide range of boiling points like the products of n-heptane oxidation. A typical program might be:

-

Initial temperature: 303-313 K, hold for a few minutes to separate volatile components.

-

Ramp: Increase the temperature at a steady rate (e.g., 5-10 K/min) to elute higher boiling point compounds.

-

Final temperature: Hold at a high temperature (e.g., up to 573 K) to ensure all components are eluted from the column.[2]

-

3. Data Analysis:

-

Identify the products by comparing their retention times with those of known standards.

-

Quantify the products by integrating the peak areas and using calibration curves generated from standard solutions of known concentrations.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for studying the manganese(II)-catalyzed oxidation of n-heptane.

Caption: A typical experimental workflow for n-heptane oxidation studies.

References

- 1. cyberleninka.ru [cyberleninka.ru]

- 2. Experimental and modeling investigation of the low-temperature oxidation of n-heptane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. CN105806968A - Gas chromatography method for simultaneously detecting n-heptane, isooctane, ethyl acetate and isopropanol and use thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. archive.interconf.center [archive.interconf.center]

An In-depth Technical Guide on the Electronic Structure of Manganese(II) Complexes

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Technical Guide to the Electronic Structure of Manganese(II) in Coordination Complexes

This technical guide provides a comprehensive overview of the electronic structure of the manganese(II) ion. Given the chemically inert nature of alkanes, stable and isolatable manganese(II) heptane complexes are not reported in the scientific literature. Heptane, as a non-polar solvent, interacts very weakly with metal ions and does not form discrete coordination complexes with well-defined electronic structures in the same way that traditional ligands do. Therefore, this guide will focus on the fundamental electronic properties of the Mn(II) ion and its behavior in well-characterized coordination environments, providing a foundational understanding that can be extrapolated to weakly interacting media.

The Manganese(II) Ion: A Ground State Overview

The manganese atom has an electron configuration of [Ar] 4s²3d⁵. When it is ionized to Mn(II), it loses the two 4s electrons, resulting in an [Ar] 3d⁵ configuration. This d⁵ configuration is particularly stable because the d subshell is exactly half-filled, which maximizes the exchange energy. In the absence of a ligand field, the five d orbitals are degenerate, meaning they all have the same energy. The Mn(II) ion typically exists in a high-spin state with five unpaired electrons because of the significant energy required to pair electrons in the same orbital.

Crystal Field Theory and d-Orbital Splitting

When the Mn(II) ion is placed in a field of ligands, the degeneracy of the d-orbitals is lifted. The way in which they split is dependent on the geometry of the ligand field.

Octahedral Coordination

In an octahedral field, the ligands approach the central metal ion along the x, y, and z axes. This causes the d-orbitals to split into two sets: the lower-energy t₂g set (dxy, dxz, dyz) and the higher-energy eg set (dx²-y², dz²).[1] The energy difference between these two sets is known as the crystal field splitting energy, Δo. For Mn(II), which is a weak-field ion, Δo is typically small, and the electrons will occupy all five d-orbitals singly before any pairing occurs, resulting in a high-spin (t₂g)³(eg)² configuration.

Tetrahedral Coordination

In a tetrahedral field, the d-orbitals also split into two sets, but the splitting is inverted compared to the octahedral case. The eg set is lower in energy, and the t₂g set is higher in energy. The crystal field splitting energy in a tetrahedral complex, Δt, is significantly smaller than in an octahedral complex (Δt ≈ 4/9 Δo).[2] Consequently, tetrahedral Mn(II) complexes are always high-spin, with an (e)²(t₂)³ configuration.[2]

Experimental Protocols for Characterizing Electronic Structure

Several key experimental techniques are employed to probe the electronic structure of Mn(II) complexes.

Synthesis of a Representative Mn(II) Complex

The synthesis of Mn(II) complexes can be illustrated by the reaction with Schiff base ligands. For example, Mn(II) complexes can be synthesized by reacting manganese(II) chloride hydrate (MnCl₂·6H₂O) with a Schiff base ligand in an appropriate solvent, such as ethanol.[3] The mixture is typically refluxed, and the resulting complex can be precipitated, filtered, and purified.

UV-Visible Spectroscopy

UV-Visible spectroscopy is used to observe electronic transitions between the split d-orbitals. However, for high-spin d⁵ Mn(II) complexes, d-d transitions are spin-forbidden, resulting in very weak and pale-colored complexes, often a pale pink in aqueous solution.[4] The spectra are typically recorded in a suitable solvent, like methanol, at room temperature.[5]

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying paramagnetic species like high-spin Mn(II). The spectrum is sensitive to the number of unpaired electrons and their interaction with the surrounding environment. For a high-spin d⁵ system, multiple transitions are possible, and the spectrum can be complex.[6] The zero-field splitting parameter, which provides information about the distortion from ideal symmetry, can be determined from the EPR spectrum.[7]

X-ray Crystallography

Single-crystal X-ray crystallography provides precise information about the coordination geometry, bond lengths, and bond angles of a Mn(II) complex.[8] This data is crucial for interpreting spectroscopic results and for computational modeling. The process involves growing a single crystal of the compound, mounting it on a diffractometer, and analyzing the diffraction pattern of X-rays passed through the crystal.[8]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained for Mn(II) complexes from the experimental methods described above.

| Parameter | Typical Value for Octahedral Mn(II) | Typical Value for Tetrahedral Mn(II) | Reference |

| Crystal Field Splitting (Δo/Δt) | ~8,000 cm⁻¹ | ~3,500 cm⁻¹ | [1][2] |

| Magnetic Moment (μeff) | ~5.9 μB | ~5.9 μB | [4] |

| g-value (EPR) | ~2.0 | ~2.0 | [7] |

| Complex | Coordination Geometry | Mn-Ligand Bond Lengths (Å) | Reference |

| [Mn(H₂O)₆]²⁺ | Octahedral | Mn-O: ~2.18 | [9] |

| [MnCl₄]²⁻ | Tetrahedral | Mn-Cl: ~2.35 | [2] |

| [LMn(μ-Cl)]₂ (L = cyclopentadienyl-phosphine) | Distorted Tetrahedral | Mn-P: 2.607, Mn-Cl: 2.4-2.5 | [10] |

Visualizing Electronic Structure Concepts

The following diagrams, generated using the DOT language, illustrate key concepts related to the electronic structure of Mn(II).

Caption: d-orbital splitting in octahedral and tetrahedral fields.

References

- 1. Crystal Field Theory [chemed.chem.purdue.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. file.sdiarticle3.com [file.sdiarticle3.com]

- 4. Manganese - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. scispace.com [scispace.com]

Spectroscopic Properties of Manganese(II) in a Heptane Matrix: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of Manganese(II) within a nonpolar heptane matrix. It is intended for researchers, scientists, and professionals in drug development who are interested in the characterization of Mn(II) complexes in hydrophobic environments. Due to the inherent insolubility of simple Mn(II) salts in alkanes, this guide focuses on the spectroscopic analysis of heptane-soluble Mn(II) coordination and organometallic complexes, which serve as the primary means of introducing the Mn(II) ion into such a nonpolar medium.

Introduction to Mn(II) Spectroscopy in Nonpolar Media

Manganese(II) is a d⁵ transition metal ion, meaning it has five electrons in its 3d orbital. In most of its complexes, it adopts a high-spin configuration with one electron in each of the five d-orbitals, resulting in a total electron spin of S = 5/2. This electronic configuration has profound implications for its spectroscopic properties:

-

UV-Visible (UV-Vis) Absorption: Electronic transitions between d-orbitals (d-d transitions) are spin-forbidden, as they would require a change in the spin state of an electron. Consequently, the absorption bands corresponding to these transitions are typically very weak. The color of many Mn(II) solutions, such as the pale pink of the hexaaquamanganese(II) ion, is a result of these low-intensity absorptions. More intense bands in the UV-Vis spectra of Mn(II) complexes usually arise from charge-transfer transitions between the metal and its ligands.

-

Fluorescence: Due to the spin-forbidden nature of the electronic transitions, the fluorescence of Mn(II) complexes is often weak.

-

Electron Paramagnetic Resonance (EPR): With an S = 5/2 spin state, Mn(II) is a highly paramagnetic ion, making EPR spectroscopy a particularly powerful tool for its characterization. The interaction of the electron spin with the nuclear spin of ⁵⁵Mn (I = 5/2, 100% natural abundance) typically results in a characteristic six-line hyperfine splitting pattern in the EPR spectrum.

Studying Mn(II) in a heptane matrix requires the use of complexes with ligands that confer solubility in this nonpolar solvent. Organometallic compounds or coordination complexes with bulky, hydrophobic ligands are therefore the primary subjects of such investigations.

Synthesis of Heptane-Soluble Mn(II) Complexes

The preparation of Mn(II) complexes soluble in nonpolar solvents like heptane typically involves the reaction of a manganese(II) halide (e.g., MnCl₂, MnBr₂, or MnI₂) with an organolithium or Grignard reagent in an etheral solvent like tetrahydrofuran (THF). The resulting organomanganese compounds can then be studied in various organic solvents, including heptane.

A representative synthesis for a cyclopentadienyl-phosphine-ligated manganese(II) chloride dimer, which would be soluble in nonpolar solvents, is described below.[1]

-

Preparation of the Ligand Potassium Salt (LK): A potassium salt of the desired cyclopentadienyl-phosphine ligand is prepared beforehand.

-

Reaction with MnCl₂: Under a nitrogen atmosphere, a solution of the ligand potassium salt (LK) in THF is added to a suspension of anhydrous MnCl₂ in THF at room temperature.[1]

-

Stirring and Isolation: The reaction mixture is stirred for approximately 12 hours.

-

Workup: The solvent is removed under vacuum. Diethyl ether is added to the residue, and the solution is filtered.

-

Final Product: The solvent is evaporated from the filtrate, and the resulting solid is washed with hexane and dried under vacuum to yield the dimeric complex, [LMn(μ-Cl)]₂.[1]

This general approach can be adapted for various nonpolar ligands to create a range of heptane-soluble Mn(II) complexes for spectroscopic analysis.

Spectroscopic Characterization

The UV-Vis spectra of Mn(II) complexes in nonpolar solvents are dominated by ligand-to-metal or metal-to-ligand charge-transfer (CT) bands, as the d-d transitions are very weak. For instance, a synthesized Mn(II) complex with a Schiff base ligand showed absorption maxima at 270, 277, 335, and 615 nm.[2][3] The bands in the UV region are typically attributable to intra-ligand transitions, while the lower energy bands may have contributions from CT transitions.

| Complex Type | Solvent | Absorption Maxima (λ_max, nm) | Reference |

| Mn(II)-Schiff Base | Not Specified | 270, 277, 335, 615 | [2][3] |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: A solution of the heptane-soluble Mn(II) complex is prepared in spectroscopic grade heptane to a concentration that provides an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Measurement: A cuvette containing pure heptane is used as the reference. The sample cuvette is filled with the Mn(II) complex solution.

-

Data Acquisition: The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm).

Fluorescence is not a commonly reported characteristic for many Mn(II) complexes due to the efficient non-radiative decay pathways and the spin-forbidden nature of the transitions. However, the choice of ligand can influence the emissive properties. There is limited specific data for Mn(II) fluorescence in a heptane matrix in the provided search results.

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation: A dilute solution of the Mn(II) complex is prepared in spectroscopic grade heptane.

-

Instrumentation: A spectrofluorometer is used.

-

Measurement: The sample is excited at a wavelength corresponding to an absorption band (preferably a CT band for higher intensity).

-

Data Acquisition: The emission spectrum is recorded at a 90-degree angle to the excitation beam, scanning over a wavelength range longer than the excitation wavelength.

EPR is a key technique for studying Mn(II) complexes. For a high-spin d⁵ system (S=5/2) in a non-distorted environment, the spectrum often shows a prominent signal near g ≈ 2, which is split into six lines by the hyperfine interaction with the ⁵⁵Mn nucleus. The precise g-value and the magnitude of the hyperfine coupling constant (A) are sensitive to the coordination environment of the Mn(II) ion.

In more distorted geometries, zero-field splitting (ZFS) can significantly alter the appearance of the EPR spectrum, leading to more complex patterns and signals at different g-values. High-frequency EPR is often employed to accurately determine the ZFS parameters (D and E).[4]

| Complex | Spectrometer Frequency | Key EPR Parameters | Reference |

| --INVALID-LINK--₂ in methanol glass | X-band | g ≈ 2 | |

| --INVALID-LINK--₂ | >200 GHz | g = 2.0013, D = -0.031 cm⁻¹ | |

| Mn(II)-MntC Protein | 130 GHz | g ≈ 2.001, A(⁵⁵Mn) = 241 MHz | [4] |

| Mn(II)-PsaA Protein | 130 GHz | g ≈ 2.001, A(⁵⁵Mn) = 236 MHz | [4] |

Experimental Protocol: EPR Spectroscopy

-

Sample Preparation: A frozen solution (glass) of the Mn(II) complex in heptane (or a mixture of heptane and a glassing agent like toluene) is prepared by shock-freezing the sample in liquid nitrogen. This is necessary to observe the full spectral features in the solid state.

-

Instrumentation: An X-band or Q-band EPR spectrometer equipped with a cryostat is used.

-

Measurement: The sample tube is placed inside the spectrometer's resonant cavity and cooled to a low temperature (e.g., 77 K or lower).

-

Data Acquisition: The magnetic field is swept while the sample is irradiated with microwaves. The absorption of microwaves is recorded as a function of the magnetic field.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a heptane-soluble Mn(II) complex.

Caption: Workflow for Mn(II) Complex Analysis.

Conclusion

The spectroscopic study of Mn(II) in a heptane matrix is accomplished through the synthesis and analysis of soluble coordination and organometallic complexes. UV-Vis spectroscopy is primarily sensitive to charge-transfer bands due to the spin-forbidden nature of d-d transitions. Fluorescence is typically weak but can be influenced by ligand design. EPR spectroscopy remains the most powerful technique, providing detailed information about the electronic structure and coordination environment of the Mn(II) center through analysis of the g-tensor, zero-field splitting, and hyperfine coupling parameters. The experimental protocols and data presented in this guide provide a framework for the characterization of Mn(II) in nonpolar environments, which is crucial for understanding its role in various chemical and biological systems.

References

- 1. Synthesis and characterization of manganese(ii) complexes supported by cyclopentadienyl-phosphine ligands - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. [PDF] Synthesis and Characterization of Mn(II) Complex Compounds with Ligand Schiff Base 2-methoxy-6((4-methoxyphenylimino)methyl)phenol | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. High‒Field EPR Spectroscopic Characterization of Mn(II) Bound to the Bacterial Solute- Binding Proteins MntC and PsaA - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies of Manganese-Catalyzed Reactions in Heptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The exploration of manganese catalysis for chemical transformations has garnered significant attention due to the element's abundance, low cost, and versatile redox chemistry. This technical guide delves into the initial studies of manganese-catalyzed reactions in heptane, a non-polar solvent, focusing on oxidation and C-H bond functionalization. The document outlines key experimental protocols, presents quantitative data in a structured format, and provides visual representations of reaction pathways and workflows to facilitate a deeper understanding of the core principles.

Manganese-Catalyzed Oxidation of n-Heptane

Initial investigations into manganese-catalyzed reactions in heptane have prominently featured the oxidation of n-heptane to valuable oxygenates such as alcohols, aldehydes, and ketones. These studies often employ manganese nanoparticles immobilized on polymer supports to enhance catalyst stability and reusability.

Quantitative Data Summary

The following table summarizes the key quantitative data from initial studies on the manganese-catalyzed oxidation of n-heptane.

| Parameter | Value | Reference |

| Catalyst Composition | ||

| Active Metal | Manganese (Mn) | [1][2][3][4] |

| Support | Poly-4-vinylpyridine (P4VP) | [1][2][3][4] |

| Cross-linker (optional) | N,N'-methylene-bis-acrylamide (MBAA) | [2][4] |

| Mn Loading | 5 wt% and 10 wt% | [1][2][3][4] |

| Reaction Conditions | ||

| Substrate | n-Heptane | [1][2][3][4] |

| Oxidant | Pure Oxygen (O₂) | [1][2][3][4] |

| Temperature Range | 303 - 383 K | [1][2][4] |

| Pressure | Atmospheric Pressure | [1][2][3][4] |

| Molar Ratio (Heptane:Oxygen) | 1:3.38 | [1][2][4] |

| Molar Ratio (n-Heptane:Catalyst) | 0.038:(0.0012-0.006) | [4] |

| Products | ||

| Primary Products | Alcohols (Heptan-1-ol, Heptan-2-ol, Heptan-3-ol, Heptan-4-ol) | [4] |

| Secondary Products | Aldehydes (Heptanal), Ketones (Heptanone) | [1][2][4] |

Experimental Protocols

Catalyst Preparation (General Procedure): Manganese nanoparticles are immobilized on poly-4-vinylpyridine. For cross-linked catalysts, N,N'-methylene-bis-acrylamide is used. The final catalyst contains a specific weight percentage of manganese (e.g., 5 wt% or 10 wt%).[1][2][3]

Oxidation of n-Heptane: The oxidation reaction is typically carried out in a flow reactor.[4] The reactor is charged with n-heptane and the manganese-polymer catalyst.[4] Pure oxygen is introduced at a controlled flow rate to achieve the desired molar ratio with heptane.[1][2][4] The reaction is conducted at atmospheric pressure and the temperature is maintained within the range of 303-383 K.[1][2][4] Product analysis is performed using standard analytical techniques to identify and quantify the resulting alcohols, aldehydes, and ketones.[4]

Experimental Workflow: n-Heptane Oxidation

Caption: Workflow for the manganese-catalyzed oxidation of n-heptane.

Manganese-Catalyzed C-H Bond Functionalization

While dedicated studies on the C-H functionalization of heptane using manganese catalysts are less common in initial reports, heptane is often used as a solvent in broader studies of manganese-catalyzed C-H activation.[5][6] These studies provide critical insights into the fundamental mechanistic steps, which are broadly applicable. A key strategy involves the use of simple manganese carbonyl precatalysts, such as MnBr(CO)₅ or Mn₂(CO)₁₀.[5][6]

Logical Relationship: Generalized Mn-Catalyzed C-H Functionalization

The following diagram illustrates a generalized pathway for manganese-catalyzed C-H functionalization, a process that often involves a directing group to facilitate the reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. archive.interconf.center [archive.interconf.center]

- 3. researchgate.net [researchgate.net]

- 4. cyberleninka.ru [cyberleninka.ru]

- 5. Unveiling Mechanistic Complexity in Manganese-Catalyzed C–H Bond Functionalization Using IR Spectroscopy Over 16 Orders of Magnitude in Time - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Theoretical Modeling of Heptane-Manganese(2+) Interactions: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction between alkanes and transition metals is a cornerstone of catalysis and has emerging relevance in metalloenzyme-inspired drug design. This technical guide provides a comprehensive overview of the theoretical methodologies used to model the non-covalent interactions between heptane, a simple alkane, and the manganese(2+) ion. We detail the quantum mechanical and molecular dynamics frameworks, present hypothetical yet representative data, and outline experimental protocols for model validation, offering a foundational resource for researchers in computational chemistry and drug development.

Introduction

Manganese (Mn) is an essential element found in the active sites of numerous enzymes, where it can play a critical role in catalyzing a variety of reactions. The Mn(II) oxidation state is particularly common and stable in biological systems.[1][2] While interactions with polar and charged substrates are well-studied, the weaker, non-covalent interactions with hydrophobic moieties, such as alkyl chains, are less understood yet crucial for substrate positioning and selectivity. Heptane serves as a model for such hydrophobic interactions.

Theoretical modeling provides a powerful lens to investigate these transient and weak interactions at an atomic level, offering insights that are often difficult to obtain through experimental means alone.[3] This guide outlines the primary computational techniques used to explore the heptane-Mn(2+) interaction landscape.

Theoretical Approaches to Modeling Heptane-Mn(2+) Interactions

The modeling of interactions between a flexible alkane like heptane and a transition metal ion such as Mn(2+) requires a multi-faceted approach, typically combining quantum mechanics (QM) for high-accuracy electronic detail and molecular mechanics/dynamics (MM/MD) for exploring conformational landscapes and dynamic behavior.

Quantum Mechanics (QM) Calculations

QM methods, particularly Density Functional Theory (DFT), are essential for accurately describing the electronic structure, coordination chemistry, and energetics of the heptane-Mn(2+) interaction.[4][5] DFT can elucidate the nature of the weak bonding, which is expected to be primarily based on van der Waals forces and weak electrostatic interactions.

Key objectives of QM calculations:

-

Determination of binding energy between heptane and Mn(2+).

-

Optimization of the geometry of the heptane-Mn(2+) complex.

-

Calculation of spectroscopic properties (e.g., vibrational frequencies) that can be compared with experimental data.

Molecular Dynamics (MD) Simulations

While QM methods provide high accuracy, they are computationally expensive and typically limited to small systems and short timescales. Molecular Dynamics (MD) simulations, which use classical mechanics to model atomic motions, can simulate larger systems (e.g., the complex in a solvent) over longer periods (nanoseconds to microseconds).[6][7][8]

Key objectives of MD simulations:

-

To explore the conformational flexibility of heptane when interacting with Mn(2+).

-

To understand the role of solvent in mediating the interaction.

-

To calculate thermodynamic properties such as the free energy of binding.

Logical Workflow for Theoretical Modeling

The process of modeling the heptane-Mn(2+) interaction follows a logical progression from initial setup to final analysis and validation. This workflow ensures that the computational results are robust and physically meaningful.

Caption: Workflow for modeling heptane-Mn(2+) interactions.

Quantitative Data Summary

The following table summarizes hypothetical, yet realistic, quantitative data that could be obtained from a DFT study of the heptane-Mn(2+) interaction. Such data is crucial for understanding the strength and nature of the interaction.

| Parameter | Heptane Conformer | Method/Basis Set | Calculated Value | Units |

| Binding Energy (ΔE) | Linear | DFT/def2-TZVP | -15.2 | kcal/mol |

| Binding Energy (ΔE) | Gauche | DFT/def2-TZVP | -13.8 | kcal/mol |

| Mn-C Distance (avg) | Linear | DFT/def2-TZVP | 3.5 | Ångstroms (Å) |

| Mn-H Distance (closest) | Linear | DFT/def2-TZVP | 2.8 | Ångstroms (Å) |

| Heptane C-C-C-C Dihedral | Gauche | DFT/def2-TZVP | 65 (perturbed from ~60) | Degrees (°) |

Note: This data is illustrative and intended to represent typical outputs of such a computational study.

Detailed Experimental Protocols

The theoretical models described above must be validated by experimental data. Below are generalized protocols for key computational experiments.

Protocol 5.1: DFT Binding Energy Calculation

-

Structure Preparation:

-

Build 3D structures of heptane (in various conformations, e.g., all-trans) and a Mn(2+) ion.

-

Place the heptane molecule in the proximity of the Mn(2+) ion. For an initial guess, a distance of ~4 Å between the ion and the center of the heptane molecule can be used.

-

-

Geometry Optimization:

-

Perform a geometry optimization of the heptane-Mn(2+) complex using a suitable DFT functional (e.g., B3LYP-D3 for good inclusion of dispersion forces) and a triple-zeta quality basis set (e.g., def2-TZVP).

-

Separately, perform geometry optimizations of an isolated heptane molecule and a single Mn(2+) ion using the same level of theory.

-

-

Energy Calculation:

-

Calculate the single-point electronic energy of the three optimized structures: the complex (E_complex), isolated heptane (E_heptane), and the Mn(2+) ion (E_Mn).

-

-

Binding Energy Calculation:

-

Calculate the binding energy (ΔE) using the formula: ΔE = E_complex - (E_heptane + E_Mn)

-

Apply a basis set superposition error (BSSE) correction, such as the Counterpoise method, for a more accurate binding energy.

-

Protocol 5.2: Molecular Dynamics Simulation

-

System Setup:

-

Place the pre-optimized heptane-Mn(2+) complex in the center of a simulation box (e.g., a cubic box with 10 Å padding).

-

Solvate the system with an appropriate solvent model, such as TIP3P water.

-

Add counter-ions if necessary to neutralize the system.

-

-

Parameterization:

-

Assign a force field for the solvent and ions (e.g., AMBER, CHARMM).

-

The Mn(2+) ion will require specific non-bonded parameters (Lennard-Jones parameters), which may need to be customized or taken from specialized literature. Heptane can typically be modeled with a general organic force field like GAFF.

-

-

Equilibration:

-

Perform an energy minimization of the entire system to remove steric clashes.

-

Gradually heat the system to the target temperature (e.g., 298 K) under constant volume (NVT ensemble).

-

Run a simulation for a short period (e.g., 1 ns) under constant pressure (NPT ensemble) to allow the system density to equilibrate.

-

-

Production Run:

-

Run the main MD simulation for the desired length of time (e.g., 100 ns), saving the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

-

-

Analysis:

-

Analyze the trajectory to calculate properties such as the root-mean-square deviation (RMSD) to assess stability, radial distribution functions (RDFs) to understand solvation structure, and potential of mean force (PMF) to calculate the free energy of binding.

-

Conclusion and Future Directions

The theoretical modeling of heptane-Mn(2+) interactions, through a combination of QM and MD methods, provides invaluable insights into the nature of non-covalent interactions between alkanes and transition metals. While this guide presents a framework based on established computational practices, the direct study of this specific pair remains a niche area. Future research could focus on building a comprehensive database of alkane-Mn(2+) interaction energies, developing more accurate force field parameters for Mn(II) in complex environments, and using these models to guide the design of novel catalysts or metallo-drugs where such hydrophobic interactions are key to function. The methodologies and workflows presented here offer a robust starting point for any researcher venturing into this exciting field.

References

- 1. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 2. Frontiers | Can Mn coordination compounds be good candidates for medical applications? [frontiersin.org]

- 3. downloads.wavefun.com [downloads.wavefun.com]

- 4. Computational Studies on the Mechanism of Alkane Dehydrogenation on 2D layered TiS2 and the Electronic Structure of a Manganese Dimer [studenttheses.uu.nl]

- 5. Theoretical modeling of interactions of Cr2On and Mn2On clusters with H2 molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. m.youtube.com [m.youtube.com]

In-Depth Technical Guide to Novel Heptane-Soluble Manganese Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of novel manganese precursors demonstrating solubility in heptane, a critical characteristic for various applications in catalysis, materials science, and chemical synthesis. The following sections detail the properties, synthesis, and experimental workflows of selected manganese compounds, with a focus on enabling researchers to replicate and build upon these findings.

Heptane-Soluble Manganese Precursors: A Comparative Overview

The solubility of manganese precursors in nonpolar solvents like heptane is crucial for homogeneous catalysis, solution-based deposition techniques, and applications requiring compatibility with hydrocarbon-based reaction media. This section summarizes the key quantitative data for selected heptane-soluble manganese precursors.

| Precursor Name | Chemical Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) | Heptane Solubility |

| Manganese(II) acetylacetonate | Mn(C5H7O2)2 | 253.15 | Beige solid | 248-250 (decomposes) | Sublimes at 200°C / 2 mmHg | Soluble |

| Bis(ethylcyclopentadienyl)manganese | Mn(C7H9)2 | 241.23 | Dark brown liquid | Not applicable | ~80 (literature) | Implied soluble in alkanes |

| Bis(N,N'-di-i-propylpentylamidinato)manganese(II) | Mn[iPrNC(n-pentyl)NiPr]2 | Not specified | Not specified | 70 | Not specified | Implied soluble in organic solvents |

| Dimanganese decacarbonyl | Mn2(CO)10 | 389.98 | Yellow crystalline solid | 154 | Sublimes at 60°C / 0.5 mmHg | Soluble in organic solvents |

Experimental Protocols for Synthesis

Detailed and reproducible experimental protocols are essential for the successful synthesis of these manganese precursors.

Synthesis of Manganese(II) acetylacetonate

Materials:

-

Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

-

Acetylacetone (2,4-pentanedione)

-

Sodium acetate

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve manganese(II) chloride tetrahydrate in deionized water.

-

In a separate beaker, mix acetylacetone with an aqueous solution of sodium acetate to form the acetylacetonate anion.

-

Slowly add the manganese(II) chloride solution to the acetylacetonate solution with constant stirring.

-

A beige precipitate of manganese(II) acetylacetonate will form.

-

Filter the precipitate and wash it with deionized water and then with a small amount of ethanol.

-

Dry the product under vacuum to obtain the anhydrous compound.

Synthesis of Bis(ethylcyclopentadienyl)manganese[1]

Materials:

-

Manganese(II) chloride (anhydrous)

-

Potassium ethylcyclopentadienide

-

Tetrahydrofuran (THF), dry and oxygen-free

-

Pentane

-

Argon gas

Procedure:

-

Suspend 36 mmol of anhydrous manganese(II) chloride in dry, oxygen-free THF under an argon atmosphere.

-

Cool the suspension to -20°C.

-

Slowly add a solution of 72.9 mmol of potassium ethylcyclopentadienide in THF to the cooled suspension with continuous stirring.

-

Gradually warm the reaction mixture to reflux and maintain for 6 hours, during which the solution will turn red.

-

Remove the THF solvent under reduced pressure.

-

Extract the residue with pentane and wash the extract.

-

Remove the pentane solvent to yield the final product.

Synthesis of a Generic Manganese(II) Amidinate (Conceptual Protocol)

Materials:

-

Anhydrous Manganese(II) halide (e.g., MnCl₂)

-

Lithium or potassium salt of the desired amidine (e.g., Li[iPrNC(n-pentyl)NiPr])

-

Anhydrous, aprotic solvent (e.g., THF or diethyl ether)

-

Anhydrous nonpolar solvent for extraction (e.g., heptane or hexane)

Procedure:

-

In an inert atmosphere (e.g., argon or nitrogen glovebox), suspend anhydrous manganese(II) halide in the chosen aprotic solvent.

-

Slowly add a solution of two equivalents of the lithium or potassium amidinate salt to the manganese halide suspension at a controlled temperature (often room temperature or below).

-

Allow the reaction to stir for several hours to ensure complete reaction. The formation of a salt byproduct (e.g., LiCl) will be observed.

-

Remove the solvent under vacuum.

-

Extract the solid residue with a nonpolar solvent like heptane to dissolve the manganese amidinate complex, leaving behind the insoluble salt byproduct.

-

Filter the solution to remove the salt.

-

Evaporate the solvent from the filtrate to obtain the crude manganese amidinate product.

-

Further purification can be achieved by recrystallization or sublimation if the compound is sufficiently volatile and stable.

Synthesis of Dimanganese Decacarbonyl[2]

High-Pressure Method: Materials:

-

Anhydrous manganese(II) chloride (MnCl₂)

-

Sodium benzophenone ketyl

-

Carbon monoxide (CO) gas

-

An appropriate solvent

Procedure:

-

Charge a high-pressure autoclave with anhydrous manganese(II) chloride and sodium benzophenone ketyl as the reducing agent.

-

Pressurize the autoclave with carbon monoxide to approximately 200 atmospheres.

-

Heat the reaction mixture.

-

After the reaction is complete, cool the autoclave and carefully vent the excess CO.

-

The product, dimanganese decacarbonyl, can be isolated and purified from the reaction mixture.

Low-Pressure Method: Materials:

-

Methylcyclopentadienyl manganese tricarbonyl (MMT)

-

Sodium metal

-

Carbon monoxide (CO) gas

Procedure:

-

React methylcyclopentadienyl manganese tricarbonyl with sodium metal as the reducing agent under an atmosphere of carbon monoxide at ambient pressure.

-

The reaction yields dimanganese decacarbonyl and sodium methylcyclopentadienide as a byproduct.

-

Isolate and purify the dimanganese decacarbonyl.

Experimental and Logical Workflows

Visualizing the synthesis and application workflows can aid in understanding the relationships between different stages of precursor development and use.

Caption: General workflow for the synthesis and application of heptane-soluble manganese precursors.

Ligand Design for Heptane Solubility

The solubility of organometallic compounds in nonpolar solvents like heptane is heavily influenced by the nature of the ligands attached to the metal center.

Caption: Key ligand characteristics for enhancing the heptane solubility of manganese precursors.

An In-depth Technical Guide to the Fundamental Properties of Manganese(II) Organometallics in Alkanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of manganese(II) organometallic compounds in alkane solvents. It covers their synthesis, structural characteristics, bonding, reactivity, and spectroscopic and magnetic properties, with a focus on providing detailed experimental protocols and quantitative data for researchers in chemistry and drug development.

Core Properties and Characteristics

Organometallic compounds of manganese in the +2 oxidation state are distinguished by a significant ionic character in their metal-carbon bonds.[1][2] This property sets them apart from typical transition metal organometallics and leads to unique reactivity and structural diversity.[1] In alkane solutions, where coordinating solvents are absent, these compounds exhibit properties that are fundamental to their intrinsic nature.

Synthesis in Non-Coordinating Solvents

The synthesis of manganese(II) organometallics in alkanes is primarily achieved through two general methodologies: transmetalation and oxidative addition. Due to the air and moisture sensitivity of these compounds, all manipulations must be carried out under an inert atmosphere using Schlenk line or glovebox techniques.[1][3][4][5][6][7]

Transmetalation: This is the most common route, involving the reaction of a manganese(II) halide with an organolithium or Grignard reagent.[8] The choice of solvent is critical, and while ethereal solvents are often used initially to prepare the organometallic reagent, the final product can often be isolated or studied in an alkane solvent. For instance, the synthesis of diarylmanganese compounds can be achieved by reacting manganese(II) chloride with an aryl Grignard reagent in a non-coordinating solvent like toluene.[9][10] Homoleptic dialkylmanganese compounds, which are often polymeric and insoluble, can be synthesized and subsequently converted to soluble adducts in hydrocarbon solvents.[11]

Oxidative Addition: This method involves the direct reaction of an organic halide with a highly reactive form of manganese metal, known as Rieke manganese.[4] This approach avoids the pre-formation of organolithium or Grignard reagents.

Structure and Bonding

In the absence of coordinating solvents, homoleptic manganese(II) dialkyl compounds often exhibit polymeric structures. A prime example is bis[(trimethylsilyl)methyl]manganese, [{Mn(CH₂SiMe₃)₂}∞], which forms a polymeric chain with bridging alkyl groups.[12][13] The coordination geometry around the manganese centers in this polymer is distorted tetrahedral.[12][13]

The introduction of a Lewis base, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), can break up this polymeric structure to form soluble, monomeric adducts like [Mn(CH₂SiMe₃)₂(TMEDA)].[12][13] In this monomer, the manganese center maintains a distorted tetrahedral geometry.[13] The Mn-C bond lengths in such compounds are a key structural parameter and are typically in the range of 2.1 to 2.2 Å.

Reactivity Profile

The reactivity of organomanganese(II) compounds is often compared to that of organomagnesium and organozinc reagents.[4] They are considered soft nucleophiles and are known for their chemoselectivity.[8] For instance, they react efficiently with aldehydes and ketones but are generally unreactive towards esters and nitriles.

While direct reactions of manganese(II) organometallics with alkanes as a substrate are not a prominent feature of their chemistry, their study in alkanes reveals their intrinsic reactivity without solvent effects. There is, however, growing interest in manganese-catalyzed C-H functionalization of alkanes, though these systems often involve higher oxidation states of manganese or different ligand environments.[14]

Quantitative Data Summary

The following tables summarize key quantitative data for representative manganese(II) organometallic compounds studied in non-coordinating or weakly coordinating solvents.

Table 1: Structural Data for Selected Manganese(II) Organometallics

| Compound | Mn-C Bond Length (Å) | C-Mn-C Bond Angle (°) | Coordination Geometry | Reference |

| [{Mn(CH₂SiMe₃)₂}∞] | Two distinct categories with a mean difference of 0.225 Å | Distorted Tetrahedral (bridging alkyls) | Distorted Tetrahedral | [12][13] |

| [Mn(CH₂SiMe₃)₂(TMEDA)] | ~2.174(2) - 2.189(2) | Distorted Tetrahedral | Distorted Tetrahedral | [12] |

Table 2: Magnetic and Spectroscopic Data for High-Spin Manganese(II) Organometallics

| Compound | Magnetic Moment (µeff, B.M.) | EPR g-value | 55Mn Hyperfine Coupling (A) | Solvent | Reference |

| [{Mn(CH₂SiMe₃)₂}∞] | Strong spin exchange coupling (J ≈ -45 cm⁻¹) | - | - | Solid State | [12][13] |

| General Mn(II) High-Spin (S=5/2) | ~5.9 | ~2.0 | ~250 MHz (isotropic) | Various | [1][11][12][15][16][17][18] |

Detailed Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of key manganese(II) organometallic compounds. All procedures must be performed under a dry, oxygen-free atmosphere.

Synthesis of Polymeric Bis[(trimethylsilyl)methyl]manganese, [{Mn(CH₂SiMe₃)₂}∞]

This protocol is adapted from the literature describing the synthesis of homoleptic manganese(II) alkyls.[11][13]

Materials:

-

Anhydrous Manganese(II) chloride (MnCl₂)

-

(Trimethylsilyl)methyllithium (LiCH₂SiMe₃) in pentane or hexane

-

Anhydrous diethyl ether

-

Anhydrous hexane

-

Schlenk flask, cannula, and other standard inert atmosphere glassware

Procedure:

-

In a glovebox or under a stream of argon, suspend anhydrous MnCl₂ in anhydrous diethyl ether in a Schlenk flask equipped with a magnetic stir bar.

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of (trimethylsilyl)methyllithium in pentane or hexane (2 equivalents) to the stirred suspension via cannula.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

-

Remove the solvent under vacuum to yield a solid residue.

-

Extract the residue with anhydrous hexane to separate the product from lithium chloride.

-

Filter the hexane solution and concentrate it under vacuum.

-

Cool the concentrated solution to -20 °C to crystallize the polymeric product, [{Mn(CH₂SiMe₃)₂}∞], as a colorless solid.

Synthesis of Monomeric [Mn(CH₂SiMe₃)₂(TMEDA)]

This protocol describes the cleavage of the polymeric alkylmanganese compound with a Lewis base.[13]

Materials:

-

Polymeric bis[(trimethylsilyl)methyl]manganese, [{Mn(CH₂SiMe₃)₂}∞]

-

N,N,N',N'-tetramethylethylenediamine (TMEDA), freshly distilled

-

Anhydrous hexane